REACTION_CXSMILES
|
[Na].[OH:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7](=[O:13])[NH:8]2.[CH2:14]([OH:19])[CH:15]([OH:18])[CH2:16]Cl>C(O)C>[OH:18][CH:15]([CH2:14][OH:19])[CH2:16][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7](=[O:13])[NH:8]2 |^1:0|
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
OC1=C2CCC(NC2=CC=C1)=O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C(CCl)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing the mixture for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with 100 ml of chloroform
|
Type
|
WASH
|
Details
|
the extract was washed with a 5% aqueous sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water and then dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The chloroform was then removed by distillation
|
Type
|
CUSTOM
|
Details
|
the resulting residue was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC(COC1=C2CCC(NC2=CC=C1)=O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |